4'-Chloro-2'-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde
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Overview
Description
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: Formation of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl group but differs in functional groups and reactivity.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains similar halogen and trifluoromethyl groups but has a different core structure.
Uniqueness
4’-Chloro-2’-fluoro-4-(trifluoromethoxy)biphenyl-3-carbaldehyde is unique due to the combination of its halogen atoms and trifluoromethoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of specialized materials and bioactive compounds.
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-2-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-10-2-3-11(12(16)6-10)8-1-4-13(9(5-8)7-20)21-14(17,18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAIKJQXRCVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)F)C=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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